![molecular formula C5H7NO B1198327 2-Methyl-3-oxobutanenitrile CAS No. 4468-47-7](/img/structure/B1198327.png)
2-Methyl-3-oxobutanenitrile
Overview
Description
2-Methyl-3-oxobutanenitrile, also known as Methyl Meldrum’s acid, is an organic compound with the chemical formula C6H9NO2. It is a methyl ketone and a nitrile, and it is functionally related to a butan-2-one .
Synthesis Analysis
2-Methyl-3-oxobutanenitrile has been used in the synthesis of pyrazolopyrimidinones . It has also been used in the preparation of inhibitors of phosphopantetheine . A concise synthesis of pyrrole-based drug candidates from 2-Methyl-3-oxobutanenitrile has been reported .
Molecular Structure Analysis
The molecular formula of 2-Methyl-3-oxobutanenitrile is C5H7NO . The InChI representation of the molecule is InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3 . The Canonical SMILES representation is CC(C#N)C(=O)C .
Scientific Research Applications
Synthesis of Pyrrole-Based Drug Candidates
2-Methyl-3-oxobutanenitrile is used in the synthesis of pyrrole-based drug candidates . A simple and concise three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines . This synthesis was used to obtain several pyrrole-based drug candidates, including COX-2 selective NSAID, antituberculosis lead candidates BM212, BM521, and BM533, as well as several analogues .
Development of Anti-Inflammatory Drugs
Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have demonstrated selective cyclooxygenases (COX-2) inhibition with nonsteroidal anti-inflammatory activity .
Development of Anti-Bacterial Drugs
Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have shown anti-bacterial activities .
Development of Anti-Cancer Drugs
Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have demonstrated anti-cancer activities .
Development of Antituberculosis Drugs
Pyrrole-based compounds synthesized using 2-Methyl-3-oxobutanenitrile have demonstrated antituberculosis activities .
Industrial Synthetic Route for Drugs
The practical synthesis of drug lead compounds in a concise manner is crucial for biological evaluation and the development of structure activity relationship (SAR) studies for further optimization . The use of 2-Methyl-3-oxobutanenitrile in the synthesis of pyrrole-based drugs makes this process more efficient .
properties
IUPAC Name |
2-methyl-3-oxobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQCWPDDXYOEER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336870 | |
Record name | 2-Methyl-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxobutanenitrile | |
CAS RN |
4468-47-7 | |
Record name | 2-Methyl-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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